molecular formula C11H12OS B1325468 Cyclopropyl 2-thiomethylphenyl ketone CAS No. 898789-94-1

Cyclopropyl 2-thiomethylphenyl ketone

Cat. No.: B1325468
CAS No.: 898789-94-1
M. Wt: 192.28 g/mol
InChI Key: UKCFBWHXINMIEC-UHFFFAOYSA-N
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Description

Cyclopropyl 2-thiomethylphenyl ketone, also known by its IUPAC name cyclopropyl [2-(methylsulfanyl)phenyl]methanone, is a chemical compound with the molecular formula C11H12OS and a molecular weight of 192.28 g/mol This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with a thiomethyl group and a ketone functional group

Preparation Methods

The synthesis of cyclopropyl 2-thiomethylphenyl ketone can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmagnesium bromide with 2-thiomethylbenzoyl chloride under anhydrous conditions . The reaction typically proceeds in the presence of a suitable solvent such as tetrahydrofuran (THF) and requires careful control of temperature and reaction time to achieve high yields.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Cyclopropyl 2-thiomethylphenyl ketone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, THF, and methanol, as well as catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of cyclopropyl 2-thiomethylphenyl ketone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis . The compound’s unique structure allows it to bind to these enzymes, disrupting their function and leading to the death of the microorganism.

Comparison with Similar Compounds

Cyclopropyl 2-thiomethylphenyl ketone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a cyclopropyl group, a thiomethyl group, and a ketone functional group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

cyclopropyl-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12OS/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCFBWHXINMIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642492
Record name Cyclopropyl[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-94-1
Record name Cyclopropyl[2-(methylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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